Cas no 749929-64-4 (2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione)

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is a brominated and fluorinated heterocyclic compound featuring a thiazolidine-1,1-dione core. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. Its electron-withdrawing properties and steric effects contribute to selective modifications in complex molecular frameworks. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Researchers value it for its versatility in constructing biologically active molecules, particularly in medicinal chemistry for targeted drug development.
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione structure
749929-64-4 structure
Product Name:2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
CAS No:749929-64-4
MF:C9H9BrFNO2S
MW:294.140663862228
CID:5724199
PubChem ID:24694631
Update Time:2025-06-08

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • ILQQPSXECFNXRJ-UHFFFAOYSA-N
    • 2-(4-bromo-2-fluorophenyl)isothiazolidine 1,1-dioxide
    • 2-(4-bromo-2-fluorophenyl)-1$l^{6},2-thiazolidine-1,1-dione
    • 749929-64-4
    • 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
    • SCHEMBL3987697
    • 2-(4-bromo-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione
    • A1-43523
    • Z118437284
    • EN300-79642
    • AKOS000175284
    • 2-(4-bromo-2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
    • Isothiazolidine, 2-(4-bromo-2-fluorophenyl)-, 1,1-dioxide
    • CS-0261707
    • Inchi: 1S/C9H9BrFNO2S/c10-7-2-3-9(8(11)6-7)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2
    • InChI Key: ILQQPSXECFNXRJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)N1CCCS1(=O)=O

Computed Properties

  • Exact Mass: 292.95214g/mol
  • Monoisotopic Mass: 292.95214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 45.8Ų

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione Pricemore >>

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2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione Related Literature

Additional information on 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione

Comprehensive Overview of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione (CAS No. 749929-64-4)

The compound 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione (CAS No. 749929-64-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a thiazolidine-dione core and halogenated aromatic ring, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting metabolic disorders and inflammatory pathways, aligning with the growing demand for novel therapeutic agents.

One of the key reasons for the rising interest in 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is its role in the development of small-molecule inhibitors. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity, making it a versatile building block for structure-activity relationship (SAR) studies. This aligns with current trends in precision medicine, where researchers seek to optimize molecular properties for targeted therapies. The compound's CAS No. 749929-64-4 is frequently searched in chemical databases, reflecting its importance in academic and industrial settings.

From a synthetic chemistry perspective, 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione offers several advantages. Its thiazolidine-dione moiety is known to participate in hydrogen bonding and dipole interactions, which are critical for binding to biological targets. This property is particularly relevant in the context of fragment-based drug design, a hot topic in modern medicinal chemistry. Additionally, the compound's stability under various reaction conditions makes it a reliable candidate for high-throughput screening campaigns, addressing the need for efficient lead optimization strategies.

Environmental and regulatory considerations also play a role in the compound's appeal. Unlike some halogenated compounds, 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is designed to minimize ecological impact while maintaining efficacy. This balance is crucial for industries aiming to meet green chemistry principles, a major focus area for sustainable development. Researchers often query the safety profile and handling guidelines for CAS No. 749929-64-4, underscoring the importance of responsible usage in laboratory settings.

In the context of intellectual property, 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione has been featured in several patent applications, highlighting its commercial potential. Its structural uniqueness makes it a candidate for patent cliffs strategies, where companies seek to extend the lifecycle of existing drugs through novel derivatives. This aspect resonates with the broader pharmaceutical industry's focus on innovation and cost-effective R&D, topics frequently discussed in business and scientific forums.

Looking ahead, the demand for 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is expected to grow, driven by advancements in computational chemistry and AI-assisted molecular design. These technologies enable researchers to predict the compound's behavior in complex biological systems, reducing trial-and-error experimentation. As the scientific community continues to explore its applications, CAS No. 749929-64-4 will likely remain a subject of interest in peer-reviewed journals and industry reports, solidifying its position as a key player in modern chemical research.

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